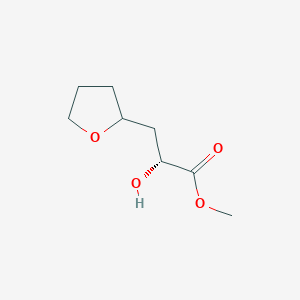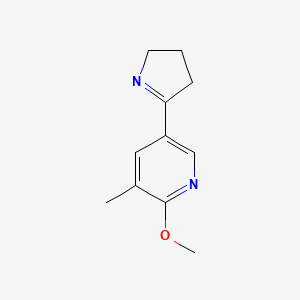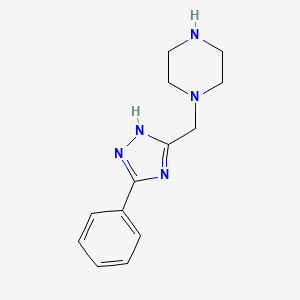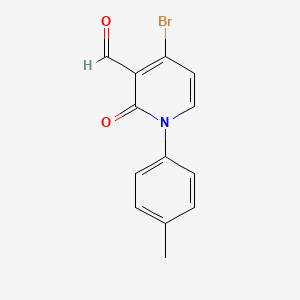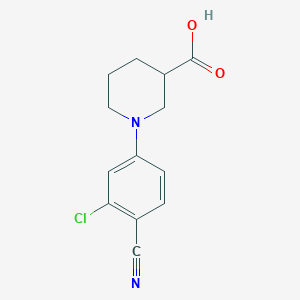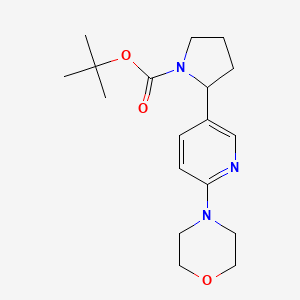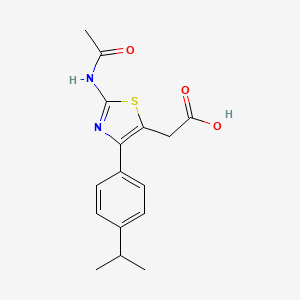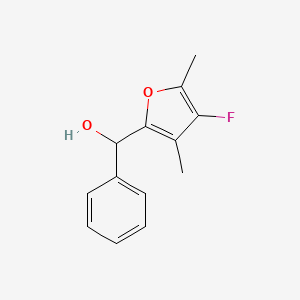
(4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H13FO2. It is a fluorinated derivative of furan, a heterocyclic aromatic compound. The presence of both fluorine and phenyl groups in its structure makes it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-fluoro-3,5-dimethylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of (4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)ketone.
Reduction: Formation of (4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methane.
Substitution: Formation of (4-Amino-3,5-dimethylfuran-2-yl)(phenyl)methanol or (4-Mercapto-3,5-dimethylfuran-2-yl)(phenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The phenyl group contributes to the compound’s hydrophobic interactions, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluoro-3,5-dimethylfuran-2-yl)methanol
- (4-Fluoro-3,5-dimethylfuran-2-yl)(methyl)methanol
- (4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)ethanol
Uniqueness
(4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol is unique due to the combination of its fluorine and phenyl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H13FO2 |
|---|---|
Molekulargewicht |
220.24 g/mol |
IUPAC-Name |
(4-fluoro-3,5-dimethylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO2/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
InChI-Schlüssel |
ATHXSNVZUGNVNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1F)C)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


